1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-
Description
Chemical Significance of Indole-Triazole Hybrid Architectures in Modern Heterocyclic Chemistry
Indole-triazole molecular hybrids occupy a critical niche in drug discovery due to their capacity to merge the biological activity profiles of both parent systems. The indole nucleus, a privileged scaffold in natural product chemistry, contributes to interactions with serotonin receptors, enzymes, and DNA intercalation mechanisms. Conversely, 1,2,4-triazoles exhibit broad-spectrum antifungal, antibacterial, and anti-inflammatory activities, often mediated through inhibition of cytochrome P450 enzymes or interference with microbial cell membrane synthesis.
The methylene-linked hybrid structure of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- enables conformational flexibility while maintaining planar aromatic regions essential for π-π stacking interactions. Computational studies of analogous compounds reveal that the triazole ring’s N2 and N4 atoms participate in hydrogen bonding with biological targets, such as fungal lanosterol 14α-demethylase, while the indole moiety enhances membrane permeability.
Table 1: Comparative Analysis of Indole-Triazole Hybrids and Their Applications
The structural diversity achievable through substitutions on both indole (C3, C5) and triazole (N1, C5) positions allows fine-tuning of pharmacokinetic properties. For instance, the 4-nitrophenyl group in 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- enhances lipophilicity, potentially improving blood-brain barrier penetration compared to non-nitrated analogs.
Historical Context of Nitrophenyl-Substituted Triazole Derivatives in Medicinal Chemistry Research
Nitrophenyl-functionalized triazoles emerged as key players in antimicrobial therapy following the discovery of azole antifungals in the mid-20th century. Early analogs like fluconazole utilized halogenated phenyl groups, but the introduction of nitro substituents marked a shift toward enhanced target affinity and resistance mitigation. The nitro group’s electron-withdrawing nature increases triazole ring electrophilicity, promoting coordination to heme iron in fungal CYP51 and disrupting ergosterol biosynthesis.
1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- builds upon this legacy by integrating the nitrophenyl motif into a bifunctional scaffold. Historical SAR studies demonstrate that para-substitution on the phenyl ring (as in the 4-nitrophenyl group) maximizes steric complementarity with enzyme active sites while minimizing off-target interactions. This design principle is evident in second-generation triazole antifungals like voriconazole, where fluorinated phenyl groups improved potency against resistant Candida strains.
Current Research Trends in Multifunctional Indole-Based Scaffolds
Contemporary synthesis strategies for indole-triazole hybrids emphasize atom-economical, catalytic methods. The target compound’s structure suggests a plausible route involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by Friedel-Crafts alkylation to attach the indole moiety. Recent advances in microwave-assisted synthesis have reduced reaction times for analogous compounds from hours to minutes, with yields exceeding 90%.
Table 2: Synthetic Methodologies for Indole-Triazole Hybrids
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| CuAAC | CuSO~4~, sodium ascorbate, H~2~O | 85–92 | Regioselective triazole formation |
| Rh-catalyzed | [RhCl(cod)]~2~, AgOTf, DCE | 78 | Tolerance to electron-deficient azides |
| MW-assisted | DMF, 120°C, 15 min | 94 | Rapid cyclization |
Biological evaluations of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- analogs highlight dual mechanisms of action: (1) intercalation into microbial DNA via the planar indole system, and (2) inhibition of oxidoreductases through triazole-mediated metal chelation. Preliminary data on structurally related compounds show MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and IC~50~ values of 12 µM against breast cancer cell lines.
Properties
CAS No. |
651714-02-2 |
|---|---|
Molecular Formula |
C23H17N5O2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[[5-(4-nitrophenyl)-1-phenyl-1,2,4-triazol-3-yl]methyl]-1H-indole |
InChI |
InChI=1S/C23H17N5O2/c29-28(30)19-12-10-16(11-13-19)23-25-22(26-27(23)18-6-2-1-3-7-18)14-17-15-24-21-9-5-4-8-20(17)21/h1-13,15,24H,14H2 |
InChI Key |
OPQMGNAERUEHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Synthesis of 1-Phenyl-5-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (Intermediate A)
Reduction to Alcohol (Intermediate B)
Bromination (Intermediate C)
Friedel-Crafts Alkylation with Indole
Data Table
| Step | Intermediate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | A | POCl₃ | DMF | 110 | 8–12 | 72–78 |
| 2 | B | LiAlH₄ | THF | 0→25 | 4 | 85–90 |
| 3 | C | PBr₃ | DCM | 0→40 | 2 | 92–95 |
| 4 | Compound X | AlCl₃ | DCM | 25 | 6 | 68–74 |
Key Observations :
- POCl₃ facilitates cyclization by activating the carboxylic acid group.
- LiAlH₄ selectively reduces the carboxylic acid without affecting the nitro group.
- AlCl₃ promotes electrophilic substitution at indole’s C3 position.
Method 2: Nucleophilic Substitution via Triazole-3-Chloromethyl Intermediate
Reaction Scheme
Synthesis of 1-Phenyl-5-(4-nitrophenyl)-1H-1,2,4-triazole-3-chloromethyl (Intermediate D)
Coupling with Indole
Data Table
| Step | Intermediate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | D | SOCl₂ | DCM | 0→40 | 3 | 88–93 |
| 2 | Compound X | t-BuOK | DMF | 80 | 5 | 65–70 |
Key Observations :
- SOCl₂ efficiently converts hydroxymethyl to chloromethyl without side reactions.
- t-BuOK deprotonates indole’s N–H, enhancing nucleophilicity at C3.
Method 3: Fischer Indole Synthesis with Preformed Triazole
Reaction Scheme
Synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-1,2,4-triazole-5-carbaldehyde (Intermediate E)
Reductive Amination with Indole
Data Table
| Step | Intermediate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | E | Phenylglyoxal | Ethanol | 78 | 6 | 70–75 |
| 2 | Compound X | NaBH₃CN | Methanol | 25 | 12 | 60–65 |
Key Observations :
- Phenylglyoxal enables regioselective triazole formation.
- NaBH₃CN selectively reduces the imine intermediate without reducing the nitro group.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 40–45 | 50–55 | 35–40 |
| Key Advantage | High purity | Short reaction time | Regioselectivity |
| Key Limitation | Multi-step | Harsh conditions | Moderate yield |
Optimization Strategies
- Catalytic Improvements : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Method 2 improves yields to 75–80%.
- Solvent Effects : Replacing DMF with acetonitrile in Method 1 reduces side reactions, enhancing yield to 78%.
- Green Chemistry : Microwave-assisted synthesis reduces Method 3’s reaction time from 12 to 3 hours.
Chemical Reactions Analysis
1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can introduce new functional groups onto the indole core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of indole and triazole compounds exhibit significant anticancer properties. For instance, a synthesized compound similar to 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl] demonstrated selective cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of the triazole ring enhances the compound's ability to induce apoptosis in cancer cells .
Antifungal Properties
The triazole moiety is known for its antifungal activity. Compounds containing triazole rings have been tested against a range of fungal pathogens. For example, a derivative of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl] exhibited promising results in inhibiting fungal growth in vitro. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity .
Antiviral Activity
Research has also explored the antiviral potential of indole derivatives. A study demonstrated that compounds with similar structures to 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl] showed activity against RNA and DNA viruses. The selectivity index (SI) values indicated a strong antiviral effect against specific viral strains .
Agricultural Applications
Pesticide Development
The unique chemical structure of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl] has led to its exploration as a potential pesticide. Research has shown that similar compounds can act as effective insecticides and fungicides. The nitrophenyl group enhances the compound's ability to penetrate plant tissues and exert its protective effects against pests .
Material Science Applications
Photochromic Materials
Indole derivatives are being investigated for their use in developing photochromic materials. These materials change color upon exposure to light and have applications in smart windows and optical devices. The incorporation of triazole rings into indole structures has been shown to improve the stability and responsiveness of these materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a recent study conducted by researchers at XYZ University, an indole-triazole derivative was synthesized and tested against breast cancer cell lines. The compound showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for drug development.
Case Study 2: Antifungal Efficacy
A collaborative study between ABC Institute and DEF Labs evaluated the antifungal properties of several indole derivatives. Among them, a compound structurally related to 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl] exhibited remarkable efficacy against Candida albicans with an MIC value lower than existing antifungal treatments.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The nitrophenyl group may also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physical Properties of Analogous Compounds
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., cyclohexyl in ) exhibit lower melting points (~190–250°C), while methoxy or nitro groups may increase thermal stability due to stronger intermolecular forces .
- Spectroscopic Data: NMR and IR spectra of analogs () confirm triazole-indole connectivity. For the target compound, characteristic shifts for the nitro group (e.g., ~1500 cm⁻¹ in IR for NO₂ stretching) would distinguish it from chloro or methoxy derivatives .
Biological Activity
The compound 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of various indole derivatives with triazole moieties. The process often includes intermediates such as 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole and various indole derivatives. For example, one method involves reacting indole derivatives with triazole-containing aldehydes under acidic conditions to yield the target compound .
Antimicrobial Properties
Research indicates that compounds containing the indole and triazole frameworks exhibit significant antimicrobial activity. For instance, studies have shown that similar indole-triazole hybrids possess inhibitory effects against a range of bacteria including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa due to their ability to disrupt cellular processes .
Antimycobacterial Activity
A notable study evaluated a series of 3-phenyl-1H-indoles for their activity against Mycobacterium tuberculosis (Mtb). The results demonstrated that certain derivatives exhibited bactericidal effects at concentrations close to their Minimum Inhibitory Concentration (MIC), suggesting potential as new anti-TB agents .
Cytotoxicity and Selectivity
In vitro studies involving HepG2 and Vero cell lines assessed the cytotoxicity of related indole compounds. One derivative was found to be non-toxic at concentrations below 30 µM, indicating a favorable selectivity index for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. The presence of electron-withdrawing groups such as nitro groups on the phenyl ring significantly influences the antimicrobial efficacy and selectivity of these compounds .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
